1,9-Dimethylhypoxanthine

Description

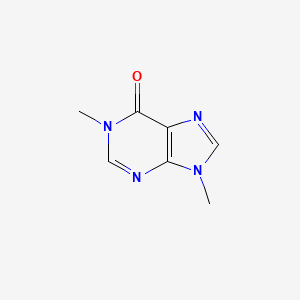

Structure

2D Structure

3D Structure

Properties

CAS No. |

20535-82-4 |

|---|---|

Molecular Formula |

C7H8N4O |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1,9-dimethylpurin-6-one |

InChI |

InChI=1S/C7H8N4O/c1-10-3-8-5-6(10)9-4-11(2)7(5)12/h3-4H,1-2H3 |

InChI Key |

KIHZGMYZXVZBRG-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1N=CN(C2=O)C |

Canonical SMILES |

CN1C=NC2=C1N=CN(C2=O)C |

Synonyms |

1,9-dimethylhypoxanthine |

Origin of Product |

United States |

Occurrence and Biological Relevance of 1,9 Dimethylhypoxanthine

Isolation from Natural Sources

The purine (B94841) derivative 1,9-dimethylhypoxanthine has been identified and isolated from various natural sources, with marine environments being a primary reservoir.

Marine Organisms as Primary Sources

The marine sponge, Spongosorites sp., collected from the waters of southern Australia, has been a notable source for the isolation of this compound. acs.orgresearchgate.net The identification of this compound was accomplished through detailed spectroscopic analysis of the water-soluble extract of the sponge. acs.org This discovery added to the growing class of methylated purine bases found in marine sponges, which are known for a range of medicinal properties. acs.org Other marine sponges, such as those from the genera Dragmacidon and Hexadella, are also known to produce related bioactive compounds. mdpi.com

The isolation process from Spongosorites sp. involved dicing the sponge, steeping it in ethanol (B145695), and then partitioning the extract into butanol and water-soluble fractions. acs.org The water-soluble portion was then subjected to gel permeation chromatography and C18 HPLC to yield pure this compound. acs.org

Below is an interactive data table summarizing the isolation of this compound and related compounds from marine sponges.

| Compound | Source Organism | Location of Collection |

| This compound | Spongosorites sp. | Southern Australia |

| 1,3-Dimethylisoguanine | Amphimedon viridis | Bermuda |

| 3,7-Dimethylisoguanine | Agelas longissima | Caribbean |

| 1-Methylherbipoline | Jaspis sp. | Japan |

Other Biological Systems of Detection

While marine organisms are the primary documented natural source, the core structure, hypoxanthine (B114508), is a naturally occurring purine derivative. wikipedia.org It is found as a constituent of nucleic acids, specifically in the anticodon of tRNA as its nucleoside, inosine (B1671953). wikipedia.org Hypoxanthine is also a necessary additive in the cultures of certain cells, bacteria, and parasites, serving as a substrate and nitrogen source. wikipedia.org For instance, the malaria parasite Plasmodium falciparum requires hypoxanthine for nucleic acid synthesis and energy metabolism. wikipedia.org

Endogenous Formation and Relationship to Purine Metabolism

This compound is connected to the broader pathways of purine metabolism, particularly as a metabolite of other methylated purines.

Role as a Metabolite of Methylxanthines

Methylxanthines are a class of compounds derived from xanthine (B1682287), and include well-known substances like caffeine (B1668208) and theophylline (B1681296). wikipedia.orgwikipedia.org The metabolism of these compounds can lead to the formation of various dimethylated hypoxanthines. For instance, 1-methylxanthine (B19228) is a known metabolite of caffeine and theophylline. nih.govdrugbank.com In some metabolic pathways, N-1 demethylation is considered a rate-limiting step in the breakdown of methylxanthines. jmb.or.kr The degradation of theophylline, for example, can proceed through 1-methylxanthine, which is then further metabolized. jmb.or.kr

Intermediacy in Broader Purine Catabolism

Purine catabolism is the process by which purines, the building blocks of DNA and RNA, are broken down. frontiersin.orgslideshare.net The central pathway of purine degradation involves the conversion of purine nucleotides to nucleosides and then to free bases. slideshare.net Hypoxanthine is a key intermediate in this pathway, formed from the deamination of adenosine (B11128) via inosine or from the breakdown of inosine monophosphate (IMP). wikipedia.orgslideshare.netscielo.org.mx Hypoxanthine is then oxidized to xanthine, which is further oxidized to uric acid, the final product of purine catabolism in humans. wikipedia.orgwikipedia.org

The enzymes involved in this cascade are crucial for maintaining the balance of purine nucleotides. scielo.org.mx Defects in purine degradation pathways can lead to an accumulation of intermediates and are associated with conditions like hyperuricemia and gout. ksumsc.com While this compound itself is not a central intermediate in the main purine catabolic pathway, its formation as a metabolite of methylxanthines illustrates a link to this essential biochemical process.

Biosynthesis and Metabolic Pathways of 1,9 Dimethylhypoxanthine

Proposed Biosynthetic Routes

Currently, there is a notable lack of specific research elucidating the biosynthetic origins of 1,9-Dimethylhypoxanthine. The compound has been isolated from the southern Australian marine sponge Spongosorites species, suggesting its production within this organism or an associated symbiont. However, the precise enzymatic reactions and precursor molecules leading to its synthesis have not been experimentally determined.

Enzymatic Methylation Mechanisms

The structure of this compound, featuring methyl groups at the N1 and N9 positions of the purine (B94841) ring, strongly implies the involvement of methyltransferase enzymes in its biosynthesis. In general purine metabolism, S-adenosyl-L-methionine (SAM) is the common methyl group donor for such reactions. It is therefore plausible that one or more specific methyltransferases catalyze the sequential or concerted methylation of a hypoxanthine (B114508) precursor. However, no enzymes with demonstrated specificity for the N1 and N9 positions of hypoxanthine to produce this compound have been identified or characterized.

Precursor Identification and Elucidation of Biogenetic Origins

The immediate precursor to this compound is likely hypoxanthine itself, or a derivative thereof. Hypoxanthine is a key intermediate in the metabolic pathway of purines. It can be formed from the deamination of adenine (B156593) or from the phosphorolysis of inosine (B1671953). It is conceivable that hypoxanthine, once formed, undergoes a two-step methylation process to yield the 1,9-dimethylated product. The biogenetic origin would trace back to the fundamental building blocks of purine synthesis, such as glycine, glutamine, aspartate, and formate, which contribute to the formation of the purine ring structure. However, without experimental evidence, the precise sequence of events and the identity of the immediate precursor remain speculative.

Enzymatic Biotransformation and Degradation

Similar to its biosynthesis, the enzymatic processes responsible for the breakdown of this compound have not been specifically investigated. In broader metabolic contexts, the degradation of methylated purines often involves demethylation and oxidation.

Characterization of Enzymes Involved in Demethylation or Hydrolysis

There is no information available in the scientific literature regarding the specific enzymes that catalyze the demethylation or hydrolysis of this compound. In other biological systems, cytochrome P450 enzymes are known to be involved in the N-demethylation of various compounds. It is possible that similar enzymes could act on this compound. Additionally, hydrolytic enzymes could potentially cleave the glycosidic bond if the compound exists as a nucleoside, though it has been identified as a free base.

Identification of Downstream Metabolites

As the enzymatic degradation pathways for this compound are unknown, its downstream metabolites have not been identified. Hypothetically, demethylation would yield 1-methylhypoxanthine (B72709) and 9-methylhypoxanthine, which could be further metabolized. Oxidation of the purine ring could lead to the formation of dimethyluric acid derivatives. However, these are purely conjectural pathways without any direct experimental support.

Factors Influencing Metabolic Fate and Enzymatic Activity

Given the absence of identified enzymes and metabolic pathways for this compound, there is no information regarding the factors that might influence its metabolic fate. Such factors would typically include the physiological state of the organism, the presence of co-factors, and the expression levels of the relevant metabolic enzymes, none of which have been studied in the context of this specific compound.

Molecular Interactions and Biological Mechanisms of 1,9 Dimethylhypoxanthine

Interactions with Nucleic Acids and Other Biomolecules

No peer-reviewed studies detailing the direct interaction of 1,9-Dimethylhypoxanthine with nucleic acids (DNA or RNA) or other biomolecules were identified. Research on other small molecules has explored various binding modes with nucleic acids, such as intercalation or groove binding, but no such investigations have been published for this compound.

Advanced Synthetic Methodologies for 1,9 Dimethylhypoxanthine and Analogues

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 1,9-disubstituted hypoxanthines presents a significant challenge due to the presence of multiple reactive nitrogen atoms in the purine (B94841) ring system. Direct alkylation of hypoxanthine (B114508), for instance, can lead to a mixture of products with alkyl groups at various positions, including N1, N3, N7, and N9. Therefore, the development of synthetic routes that precisely control the position of substitution is of paramount importance.

Development of Novel Synthetic Routes

Novel synthetic routes to 1,9-dimethylhypoxanthine often involve a multi-step process that utilizes protecting groups and regioselective alkylation strategies to ensure the desired substitution pattern. One common approach begins with a pre-functionalized pyrimidine (B1678525) ring, which is then cyclized to form the imidazole (B134444) portion of the purine.

A plausible synthetic pathway could commence with a substituted pyrimidine, such as 4-amino-5-formamidopyrimidin-6(1H)-one. This intermediate can be selectively methylated at the N1 position. Subsequent cyclization, followed by methylation at the N9 position, would yield this compound. The regioselectivity of the N9-alkylation can be influenced by steric hindrance and the electronic properties of the purine ring. byu.eduresearchgate.net

Another strategy involves the direct alkylation of a suitable hypoxanthine precursor. To achieve regioselectivity, one might employ a protecting group at one of the nitrogen atoms to direct the first methylation to the desired position. For instance, protecting the N7 position could facilitate the initial methylation at N9. Subsequent removal of the protecting group and methylation under different conditions could then lead to the introduction of the methyl group at the N1 position. The choice of protecting group and the reaction conditions for its introduction and removal are critical for the success of this approach.

Furthermore, the use of specific catalysts and reaction conditions can significantly influence the regioselectivity of alkylation. For example, the use of different bases, such as sodium hydride or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in various solvents can alter the nucleophilicity of the different nitrogen atoms in the hypoxanthine ring, thereby directing alkylation to the desired position. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and purity of the final product. This process typically involves a systematic investigation of various reaction parameters, including the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the methylation steps, a variety of methylating agents can be employed, such as methyl iodide, dimethyl sulfate, or diazomethane. The choice of agent can impact both the yield and the selectivity of the reaction. The optimization process would involve screening different methylating agents in combination with various bases and solvents to identify the optimal conditions.

A data-driven approach, such as Design of Experiments (DoE), can be utilized to efficiently explore the parameter space and identify the optimal reaction conditions. An example of an optimization table for the N9-methylation of a 1-substituted hypoxanthine precursor is presented below.

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 24 | 65 |

| 2 | Methyl Iodide | NaH | THF | 0 to 25 | 12 | 85 |

| 3 | Dimethyl Sulfate | K₂CO₃ | Acetone | 56 | 18 | 72 |

| 4 | Methyl Iodide | DBU | CH₃CN | 25 | 16 | 90 |

| 5 | Trimethylsilyldiazomethane | - | MeOH/Toluene | 25 | 8 | 78 |

Purification of the final product is another critical aspect. Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), are often employed to isolate this compound from any remaining starting materials, reagents, and side products. The purity of the final compound is typically verified using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Preparation of Isotopic and Affinity-Tagged Derivatives

The synthesis of isotopically labeled and affinity-tagged derivatives of this compound is essential for conducting detailed mechanistic studies and for identifying its molecular targets.

Carbon-13 and Nitrogen-15 Labeling for Mechanistic Studies

Isotopically labeled compounds, particularly with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are invaluable tools in metabolic research and for elucidating reaction mechanisms. medchemexpress.com These labeled compounds can be traced and detected using techniques such as mass spectrometry and NMR spectroscopy. nih.gov

The synthesis of ¹³C- and ¹⁵N-labeled this compound can be achieved by incorporating labeled precursors at specific steps in the synthetic route. For instance, to introduce a ¹³C label, one could use ¹³C-labeled methyl iodide for one or both of the methylation steps. nih.gov Similarly, ¹⁵N labeling can be achieved by starting with a pyrimidine precursor that has been enriched with ¹⁵N atoms. researchgate.netmedchemexpress.com

For example, the synthesis of [1-¹³CH₃]-1,9-dimethylhypoxanthine could be achieved by using [¹³C]-methyl iodide in the first methylation step, followed by a second methylation with unlabeled methyl iodide. Conversely, [9-¹³CH₃]-1,9-dimethylhypoxanthine would be synthesized by using the labeled methyl iodide in the second methylation step. The position of the label would then be confirmed by NMR and MS analysis.

| Labeled Compound | Labeled Precursor | Synthetic Step for Incorporation |

|---|---|---|

| [1-¹³CH₃]-1,9-Dimethylhypoxanthine | [¹³C]-Methyl Iodide | N1-methylation of a suitable precursor |

| [9-¹³CH₃]-1,9-Dimethylhypoxanthine | [¹³C]-Methyl Iodide | N9-methylation of a 1-methylhypoxanthine (B72709) precursor |

| [1,9-¹³C₂]-1,9-Dimethylhypoxanthine | [¹³C]-Methyl Iodide | Both N1 and N9 methylation steps |

| [1,3-¹⁵N₂]-1,9-Dimethylhypoxanthine | [1,3-¹⁵N₂]-4,5-diaminopyrimidin-6-one | Initial pyrimidine precursor in the synthesis |

Synthesis of Probes for Molecular Target Identification

To identify the molecular targets of this compound, it is often necessary to synthesize derivatives that can be used as molecular probes. These probes are typically designed to include a reactive group for covalent labeling of the target protein (e.g., a photoaffinity label) and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled target. nih.govnih.gov

The synthesis of such probes involves modifying the this compound scaffold with a linker arm that terminates in the desired functional group. The position of attachment for the linker is crucial and should be chosen to minimize disruption of the compound's interaction with its target. Computational modeling can be a useful tool to guide the selection of the attachment point.

A common strategy for creating a photoaffinity probe is to introduce a photoreactive group, such as a diazirine or an aryl azide (B81097), into the molecule. researchgate.net For example, a linker containing an aryl azide could be attached to the C8 position of the purine ring. Upon photoactivation with UV light, the aryl azide forms a highly reactive nitrene that can covalently bind to nearby amino acid residues in the binding pocket of the target protein.

The synthesis of an affinity-tagged probe might involve attaching a biotin moiety via a flexible linker. This would allow for the capture of the target protein-probe complex using streptavidin-coated beads, facilitating its isolation and subsequent identification by techniques such as mass spectrometry.

Analytical and Bioanalytical Methodologies for 1,9 Dimethylhypoxanthine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 1,9-Dimethylhypoxanthine, providing the necessary separation from other endogenous and exogenous compounds. The selection of a specific technique is often dictated by the sample complexity and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of polar compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is the most frequently employed method for separating methylxanthines. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid, and an organic solvent such as methanol (B129727) or acetonitrile. Gradient elution, where the mobile phase composition is altered during the analytical run, is commonly used to achieve optimal separation of a wide range of metabolites.

For the detection of this compound, HPLC systems are often coupled with a Diode Array Detector (DAD), which can monitor absorbance over a range of UV wavelengths simultaneously. This provides both quantitative data and spectral information that can aid in peak identification.

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar xanthine (B1682287) derivatives.

Representative HPLC-DAD Method Parameters for Xanthine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 5% B to 40% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | DAD, 270-280 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) and Capillary Electrophoresis Approaches

Gas Chromatography (GC) offers a high-resolution separation technique for volatile and thermally stable compounds. For the analysis of this compound, which is not inherently volatile, a derivatization step is typically necessary to increase its volatility. This process involves a chemical reaction to convert the polar functional groups into less polar and more volatile derivatives, allowing for its analysis by GC. GC is most powerful when coupled with a mass spectrometer (GC-MS).

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is known for its high efficiency and low sample volume requirements. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral molecules.

Multidimensional Chromatography for Complex Sample Analysis

For the analysis of exceedingly complex samples, such as urine or plasma, multidimensional chromatography offers enhanced separation power. This approach involves coupling two or more chromatographic columns with different separation mechanisms. For instance, a two-dimensional liquid chromatography (LCxLC) system could be utilized, where the effluent from the first column is sequentially transferred to a second, faster-separating column. This technique significantly increases peak capacity and allows for the resolution of compounds that would co-elute in a single-dimensional separation, which is particularly beneficial for comprehensive metabolite profiling.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective detection method that is often coupled with chromatographic techniques for the definitive analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural confirmation of this compound. In an LC-MS/MS experiment, the this compound molecule is first ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The fragmentation pattern is highly specific to the molecule's structure and can be used to differentiate it from its isomers.

Common fragmentation pathways for xanthine derivatives involve the loss of methyl isocyanate (CH₃NCO) and subsequent loss of carbon monoxide (CO) nih.govsemanticscholar.orgresearchgate.net. Based on the fragmentation of other dimethylxanthine isomers, a representative fragmentation pattern for this compound can be proposed.

Illustrative MS/MS Fragmentation Data for a Dimethylxanthine Isomer

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 181.07 | 124.05 | 96.04 | 20-30 |

Note: This table presents plausible fragmentation data for a dimethylxanthine isomer and serves as an illustrative example.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification of this compound, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

A known amount of the SIL-IS is added to the sample at the beginning of the analytical procedure. Since the SIL-IS and the analyte have identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, an accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Based on the available scientific literature, a detailed article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated. Searches for specific experimental data regarding the use of Nuclear Magnetic Resonance (NMR) for conformational and interaction analysis, or UV-Vis and Fluorescence spectroscopy for binding and kinetic assays of this compound did not yield specific research findings, data tables, or in-depth studies dedicated to this particular compound.

The scientific literature provides general principles and examples of these techniques applied to related classes of compounds, such as other dimethylated xanthines (e.g., theophylline (B1681296), theobromine, caffeine) or various purine (B94841) and pyrimidine (B1678525) analogs. nih.govmdpi.comsemanticscholar.org For instance, NMR spectroscopy, including dynamic and multidimensional experiments, is a powerful tool for studying the conformational isomers of biologically active xanthine precursors. mdpi.com Similarly, UV-Vis and fluorescence spectroscopy are widely used to investigate the binding interactions and kinetics of various molecules with biological targets. nih.govsciforschenonline.org

However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate content, including data tables and specific research findings, as required by the prompt's strict outline and focus. Generating such content would require extrapolation from other molecules, which would violate the instruction to focus solely on this compound.

Computational and Theoretical Studies of 1,9 Dimethylhypoxanthine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as 1,9-Dimethylhypoxanthine might interact with a protein and how stable that interaction is over time.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.gov For this compound, a key protein of interest is Xanthine (B1682287) Oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov

Docking simulations of this compound into the active site of XO would predict its binding conformation and affinity. The active site of XO contains a molybdenum cofactor and is characterized by key amino acid residues that interact with substrates and inhibitors. nih.gov Based on studies of similar purine (B94841) derivatives, the predicted binding mode of this compound would likely involve a network of hydrogen bonds and hydrophobic interactions. The docking process calculates a binding energy score, which estimates the strength of the ligand-protein interaction; a lower score generally indicates a more stable complex. nih.gov These simulations can rank different binding poses and provide a basis for understanding the molecule's potential biological activity. phcog.com

Table 1: Predicted Ligand-Protein Interactions for this compound with Xanthine Oxidase Active Site Residues

| Interaction Type | Potential Interacting Residues | Atom(s) on this compound Involved |

| Hydrogen Bonding | Glutamate, Arginine, Threonine | N3, N7, O6 |

| Hydrophobic/Van der Waals | Phenylalanine, Leucine, Valine | Methyl groups (C1, C9), Purine ring system |

| Pi-Pi Stacking | Phenylalanine | Purine ring system |

Note: This table is predictive, based on the known active site of Xanthine Oxidase and general principles of molecular interaction.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex in a simulated biological environment. researchgate.net An MD simulation would track the movements of this compound and the protein atoms over time, revealing the stability of the docked conformation. nih.govmdpi.com

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand, which indicates how much it moves from its initial docked position. A stable RMSD value suggests a stable binding mode. nih.gov Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and other interactions, providing a more accurate picture of the binding affinity and the role of water molecules in mediating the interaction. researchgate.net This conformational analysis is crucial for understanding the flexibility of the ligand and how its shape might adapt within the binding pocket. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. ucl.ac.uk

Quantum chemical methods are used to calculate the electronic structure of this compound, offering predictions about its chemical reactivity. nih.gov Important calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests lower chemical reactivity. jchemlett.com

Table 2: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance for this compound |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. jchemlett.com |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. jchemlett.com |

| Electronegativity | Describes the atom's ability to attract electrons. researchgate.net |

| Chemical Hardness/Softness | Relates to the resistance to change in electron configuration; softness implies higher reactivity. researchgate.net |

Quantum chemistry can simulate various types of spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. scispace.com Comparing this simulated spectrum with an experimentally obtained one allows for the precise assignment of spectral bands to specific molecular vibrations. mdpi.com This process serves to validate the accuracy of the computational model and aids in the structural elucidation of the compound and its derivatives. scispace.com Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model can be developed for a series of purine derivatives, including this compound, to predict their activity as, for example, enzyme inhibitors.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment, atomic charges), and steric parameters (molecular volume, surface area). mdpi.com Using statistical methods like multiple linear regression, a mathematical equation is generated that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding medicinal chemistry efforts to design more potent compounds. mdpi.com This approach saves time and resources by prioritizing the synthesis of molecules with the highest predicted activity. nih.govyoutube.com

Predictive Model Development for Molecular Interactions

The development of predictive models for molecular interactions typically involves a variety of computational techniques, including quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. These models are instrumental in understanding how a ligand, such as this compound, might interact with a biological receptor at the atomic level. Key parameters often investigated include binding affinity, interaction energies, and the specific types of intermolecular forces at play, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

For a compound like this compound, such studies would elucidate its preferred conformations, its electrostatic potential surface, and its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and interaction patterns. However, specific research articles detailing the development and validation of such predictive models for this compound are not found in the current body of scientific literature.

Pharmacophore Generation and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model derived from this compound or its analogs could be used as a 3D query to search large chemical databases for novel compounds with similar biological activity. This process, known as virtual screening, can significantly accelerate the identification of new lead compounds.

The generation of a pharmacophore model for this compound would involve identifying its key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. This model could then be employed in virtual screening campaigns to filter large compound libraries, prioritizing molecules that match the pharmacophoric features for further experimental testing. Unfortunately, there is a lack of published studies that specifically describe the generation of a pharmacophore model based on this compound and its subsequent use in virtual screening applications.

Comparative Studies with Analogous Purine Derivatives

Structural Homologs and Isoforms within the Purine (B94841) Family

1,9-Dimethylhypoxanthine belongs to the purine family, a class of heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.net Its core structure is hypoxanthine (B114508), which is substituted with methyl groups at the N1 and N9 positions. This specific substitution pattern distinguishes it from other naturally occurring and synthetic purine derivatives.

Key structural homologs and isoforms include:

Hypoxanthine : The parent compound, lacking any methyl groups.

Xanthine (B1682287) : Differs from hypoxanthine by the presence of an additional oxygen atom at the C2 position.

Theobromine (3,7-Dimethylxanthine) and Caffeine (B1668208) (1,3,7-Trimethylxanthine) : Common dietary methylxanthines with different methylation patterns on the xanthine core.

Adenine (B156593) and Guanine : The fundamental purine nucleobases in DNA and RNA, differing in their amino and keto substitutions. nih.gov

Mercaptopurine : A synthetic analog of hypoxanthine where the oxygen at C6 is replaced by a sulfur atom. nih.gov

Thioguanine : A guanine analog with a sulfur substitution. wikipedia.org

The structural variations among these compounds, particularly the number and position of methyl groups and other functional substituents, lead to significant differences in their physicochemical properties and biological roles.

| Compound | Core Structure | Key Substituents |

|---|---|---|

| This compound | Hypoxanthine | Methyl groups at N1 and N9 |

| Hypoxanthine | Hypoxanthine | None |

| Xanthine | Xanthine | None |

| Caffeine | Xanthine | Methyl groups at N1, N3, and N7 |

| Theobromine | Xanthine | Methyl groups at N3 and N7 |

| Guanine | Purine | Amino group at C2, Keto group at C6 |

| Mercaptopurine | Purine | Thiol group at C6 |

Differential Metabolic Pathways and Enzyme Specificities

The metabolism of purines is a complex network of pathways catalyzed by a variety of enzymes. nih.gov The specific structure of each purine derivative dictates its metabolic fate and interaction with these enzymes.

The central enzyme in the catabolism of purines like hypoxanthine is Xanthine Oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine, and then xanthine to uric acid. nih.govphysiology.org However, the methylation pattern of this compound likely alters its suitability as a substrate for XO. The methyl group at the N1 position, in particular, may sterically hinder the enzyme's active site, potentially leading to a different metabolic route or a slower rate of degradation compared to its non-methylated counterpart, hypoxanthine.

In contrast, other purine analogs undergo distinct metabolic transformations:

Mercaptopurine : This compound is metabolized by thiopurine S-methyltransferase (TPMT), which adds a methyl group to the sulfur atom, and by xanthine oxidase, which inactivates it. nih.govnih.gov

Adenosine (B11128) Analogs : Compounds like cladribine are resistant to deamination by adenosine deaminase, a key enzyme in adenosine metabolism. nih.gov

The specificity of enzymes like purine nucleoside phosphorylase, which cleaves the glycosidic bond in nucleosides, and various kinases that phosphorylate nucleoside analogs, is crucial for both the activation and detoxification of these compounds. nih.gov The substitutions on the purine ring are a primary determinant of which enzymes will interact with the molecule and how it will be processed in the cell.

| Compound | Key Metabolic Enzymes | Primary Metabolic Outcome |

|---|---|---|

| Hypoxanthine | Xanthine Oxidase (XO), HPRT1 | Conversion to Xanthine and then Uric Acid or salvage pathway |

| Mercaptopurine | Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase (XO) | Methylation and inactivation |

| Adenosine | Adenosine Deaminase (ADA) | Deamination to Inosine (B1671953) |

| Guanine | Guanine Deaminase, HPRT1 | Deamination to Xanthine or salvage pathway |

| This compound | Likely resistant to Xanthine Oxidase | Potentially alternative degradation pathways or renal clearance |

Divergent Molecular Interaction Profiles and Biological Activities

The structural and metabolic differences among purine derivatives directly translate into diverse molecular interactions and biological effects. Purine analogs often function as antimetabolites, interfering with nucleic acid synthesis and repair, which is a cornerstone of their use in cancer therapy. wikipedia.org

Molecular Interactions : The ability of purine derivatives to interact with proteins and nucleic acids is governed by their structure. For instance, the stabilization of purine nucleotides within enzyme active sites can be mediated by π-π stacking interactions between the purine ring and aromatic amino acid residues like tyrosine and phenylalanine. acs.org The methyl groups on this compound would alter its electronic properties and steric profile, thereby influencing its binding affinity and specificity for various protein targets compared to hypoxanthine or other analogs. Modifications to the purine base can also impact the conformation of DNA and its recognition by enzymes. acs.org

Biological Activities :

Anticancer Activity : Many purine analogs, such as mercaptopurine and fludarabine, exert their effects by inhibiting DNA synthesis, making them effective against rapidly dividing cancer cells. wikipedia.org

Antimicrobial and Antiviral Activity : Some purine derivatives have shown antimicrobial, antifungal, and antiviral properties. researchgate.net These activities often arise from the inhibition of essential metabolic pathways in pathogens.

Immunosuppression : Azathioprine, a prodrug that is converted to mercaptopurine, is used as an immunosuppressant by inhibiting the proliferation of lymphocytes. wikipedia.org

The biological activity of this compound is not as extensively characterized as that of clinically used analogs. However, based on its structure, it is unlikely to be incorporated into nucleic acids in the same manner as nucleoside analogs. Its effects would more likely stem from interactions with enzymes or receptors in the purinergic signaling system. The specific methylation pattern differentiates it from caffeine and theobromine, suggesting a unique profile of biological activity.

| Compound/Class | Primary Molecular Interaction | Associated Biological Activity |

|---|---|---|

| Mercaptopurine/Thioguanine | Inhibition of DNA synthesis after metabolic activation | Anticancer, Immunosuppressive wikipedia.org |

| Cladribine (Adenosine analog) | Incorporation into DNA, leading to strand breaks | Antineoplastic (e.g., in hairy cell leukemia) nih.gov |

| Caffeine/Theobromine | Antagonism of adenosine receptors | CNS stimulant, diuretic |

| Allopurinol (Hypoxanthine isomer) | Inhibition of Xanthine Oxidase | Reduction of uric acid production unibo.it |

| This compound | Unknown; potentially interacts with enzymes or receptors of purine metabolism | Not well-established |

Future Research Directions and Emerging Methodologies

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, is anticipated to provide a systems-level understanding of the biological impact of 1,9-Dimethylhypoxanthine. These approaches allow for the simultaneous measurement of a vast number of molecules, offering a comprehensive snapshot of cellular responses to this compound.

Metabolomic profiling can identify and quantify a wide array of endogenous small molecules in a biological sample, revealing alterations in metabolic pathways following exposure to this compound. nih.govduke.edu Untargeted metabolomics, in particular, holds the potential to uncover novel biomarkers and metabolic signatures associated with the compound's activity. nih.govmdpi.com By analyzing the global changes in the metabolome, researchers can infer the enzymatic pathways and cellular processes modulated by this compound. For instance, studies on other purine (B94841) metabolites have successfully utilized mass spectrometry-based metabolite profiling to understand their roles in various biological processes. nih.gov

Proteomics, the large-scale study of proteins, can complement metabolomic data by providing insights into the changes in protein expression and post-translational modifications in response to this compound. nih.gov A proteomics approach could identify specific protein targets that interact with the compound, as well as downstream signaling cascades that are activated or inhibited. nih.gov The integration of metabolomic and proteomic data can offer a more holistic view of the compound's mechanism of action, connecting changes in the proteome to corresponding shifts in metabolic function.

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

| Metabolomics | Profiling of cellular or biofluid metabolites after exposure. | Identification of perturbed metabolic pathways and potential biomarkers of effect. |

| Proteomics | Analysis of protein expression and modification changes. | Discovery of direct protein targets and affected signaling pathways. |

| Integrated Omics | Combined analysis of metabolomic and proteomic datasets. | A comprehensive understanding of the compound's mechanism of action. |

Advanced Analytical Techniques for Trace Analysis and Spatial Resolution

The development of highly sensitive and specific analytical methods is crucial for accurately detecting and quantifying this compound, especially at the low concentrations often found in biological systems. nih.gov Future research will likely focus on refining advanced analytical techniques for trace analysis and achieving high spatial resolution to understand its distribution within tissues and cells.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of related methylxanthines and is expected to be instrumental for this compound. researchgate.net Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can further enhance the specificity and sensitivity of detection.

A particularly exciting frontier is the use of mass spectrometry imaging (MSI) to visualize the spatial distribution of this compound and related metabolites directly in tissue sections. acs.org Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging and secondary ion mass spectrometry (SIMS) could map the localization of the compound within specific cellular and subcellular compartments, providing critical insights into its sites of action. researchgate.netnih.govacs.org This spatial information is invaluable for correlating the compound's presence with localized biological effects.

| Analytical Technique | Application for this compound | Key Advantages |

| LC-MS/MS | Quantitative analysis in biological fluids and tissues. | High sensitivity and specificity for trace-level detection. |

| HRMS | Accurate mass measurements for unambiguous identification. | Increased confidence in compound identification and structural elucidation. |

| Mass Spectrometry Imaging (MALDI, SIMS) | Visualization of spatial distribution in tissue sections. | Provides spatial context to biochemical information. researchgate.netnih.govacs.org |

Mechanistic Insights from Multidisciplinary Approaches

A comprehensive understanding of the biological role of this compound will necessitate a multidisciplinary approach that integrates computational studies, and cellular and molecular biology techniques.

Computational modeling and simulation can predict the interactions of this compound with potential protein targets. nih.govnih.gov Molecular docking studies can screen for binding affinities to various receptors and enzymes, helping to prioritize experimental validation. nih.gov Density functional theory (DFT) can be employed to understand the electronic properties of the molecule, which can inform its reactivity and potential for interaction with biological macromolecules. sapub.org

These computational predictions can then be tested experimentally using a variety of in vitro and cell-based assays. For instance, researchers can investigate the compound's effects on specific cellular signaling pathways that are implicated in the actions of other methylxanthines, such as those involving adenosine (B11128) receptors or phosphodiesterases. nih.govnih.gov By combining computational and experimental approaches, a more detailed and validated picture of the compound's mechanism of action can be constructed. nih.gov

| Approach | Methodology | Contribution to Mechanistic Understanding |

| Computational Chemistry | Molecular docking, molecular dynamics simulations, DFT. sapub.org | Prediction of protein targets and interaction mechanisms. |

| Molecular Biology | Reporter gene assays, receptor binding studies. | Validation of predicted targets and signaling pathways. |

| Cellular Biology | Cell-based functional assays, microscopy. | Elucidation of the physiological consequences of compound activity. |

Q & A

Q. What are the recommended synthetic pathways for 1,9-dimethylhypoxanthine, and how can purity be optimized?

this compound is synthesized via methylation of 9-methylhypoxanthine using dimethyl sulfate in alkaline conditions (e.g., NaOH). Key steps include:

- Reaction conditions : Maintain pH >10 and temperatures between 60–80°C to ensure complete methylation at the N1 position .

- Purification : Recrystallization from aqueous solutions yields plates with >98% purity (melting point: 390°C decomp.) .

- Validation : Confirm purity via HPLC (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile gradient) and compare retention times with certified standards.

Q. Which analytical techniques are critical for characterizing this compound?

- Thermal stability : Differential scanning calorimetry (DSC) to confirm decomposition temperature (390°C) and identify phase transitions .

- Acid-base properties : Potentiometric titration to determine pKa (10.3) in aqueous NaOH .

- Spectroscopic identification : Use -NMR (DMSO-d6) to resolve methyl peaks (δ 3.2–3.5 ppm for N1 and N9 methyl groups) and FT-IR for carbonyl stretching (~1650 cm) .

Q. How should researchers design experiments to quantify this compound in biological matrices?

- Sample preparation : Deproteinize biological fluids (e.g., plasma) using acetonitrile or solid-phase extraction.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Use deuterated analogs (e.g., -1,9-dimethylhypoxanthine) as internal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., pKa, solubility)?

Discrepancies often arise from solvent systems or impurities. Mitigate by:

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Byproduct analysis : Monitor formation of 7,9-dimethylhypoxanthinium salts (common side products) via TLC or inline UV spectroscopy during methylation .

- Process optimization : Use a continuous flow reactor to control exothermic reactions and improve mixing efficiency. Yield increases from 65% (batch) to >85% (flow) .

Q. How does this compound interact with transition metals, and what are the implications for catalytic studies?

- Coordination chemistry : Conduct UV-Vis titration with Cu or Fe in buffered solutions (pH 7.4). Observe shifts in λ (e.g., 252 nm in NaOH) to identify charge-transfer complexes .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict binding affinities and compare with experimental data .

Data Analysis and Interpretation

Q. How should researchers address stability challenges in long-term storage studies?

Q. What statistical approaches are appropriate for analyzing dose-response relationships in enzyme inhibition assays?

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC.

- Error analysis : Report 95% confidence intervals and use ANOVA (e.g., F1,9 tests for inter-day variability) .

Methodological Tables

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.